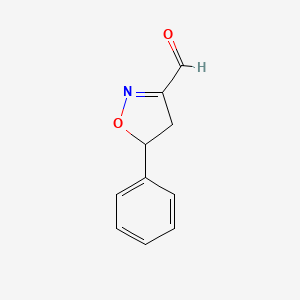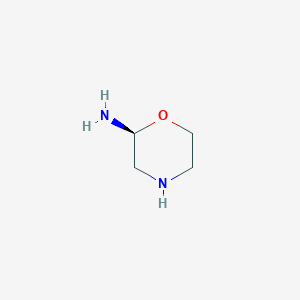![molecular formula C11H11N3O2S B12925201 5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide CAS No. 4602-48-6](/img/structure/B12925201.png)
5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide: is a heterocyclic organic compound that contains a thiadiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzyloxy and carboxamide groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzyloxy-substituted hydrazine with a suitable thiocarbonyl compound can lead to the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reaction. The choice of reagents and reaction conditions can significantly impact the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Benzyloxy)-1,2,3-thiadiazole-4-carboxamide
- 5-(Methoxy)-1,2,3-thiadiazole-4-carboxamide
- 5-(Ethoxy)-1,2,3-thiadiazole-4-carboxamide
Uniqueness
5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the benzyloxy group, which can enhance its biological activity and solubility compared to other similar compounds. This structural feature may also influence its reactivity and the types of chemical reactions it can undergo .
Propiedades
Número CAS |
4602-48-6 |
|---|---|
Fórmula molecular |
C11H11N3O2S |
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
5-(phenylmethoxymethyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3O2S/c12-11(15)10-9(17-14-13-10)7-16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15) |
Clave InChI |
JNWGKPVGMGRSML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC2=C(N=NS2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)




![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)

![2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925167.png)

![4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12925170.png)


